molecular formula C13H17NO4 B5713983 methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate

methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate

Cat. No. B5713983
M. Wt: 251.28 g/mol
InChI Key: BLHCQZLSCDFGGD-UHFFFAOYSA-N
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Description

Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, also known as EPOB, belongs to the family of α-ketoamides and has been extensively studied for its various biological activities.

Mechanism of Action

The mechanism of action of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In one study, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate was found to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of cell growth and survival. Additionally, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the regulation of inflammation and immune responses. Additionally, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been shown to have neuroprotective effects, including the prevention of dopaminergic neuron loss in a mouse model of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate in lab experiments is its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been shown to have a good safety profile in animal studies. However, a limitation of using methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate. One direction is to further investigate its mechanism of action, particularly its effects on HDAC6 and the NF-κB signaling pathway. Additionally, further studies are needed to determine the optimal dosage and administration of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate for its potential therapeutic applications. Finally, future studies could investigate the potential use of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate involves the reaction of ethyl 4-aminocrotonate with 4-ethoxybenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the final product. The yield of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate obtained from this method is around 60%.

Scientific Research Applications

Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In one study, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate was found to inhibit the production of pro-inflammatory cytokines in mouse macrophages, suggesting its potential as an anti-inflammatory agent. In another study, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate was shown to induce apoptosis in human leukemia cells, indicating its anti-cancer properties. Additionally, methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.

properties

IUPAC Name

methyl 4-(4-ethoxyanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-18-11-6-4-10(5-7-11)14-12(15)8-9-13(16)17-2/h4-7H,3,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHCQZLSCDFGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate

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